Chlorure de succinylcholine

Vue d'ensemble

Description

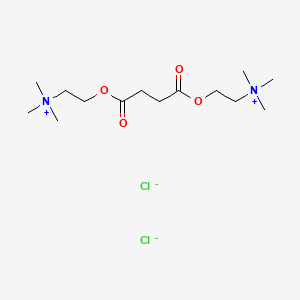

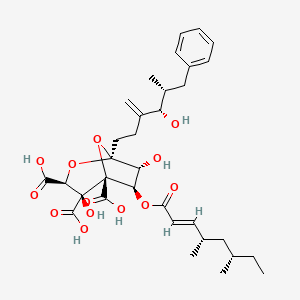

Chlorure de succinylcholine : est un relaxant musculaire squelettique dépolarisant couramment utilisé en milieu médical. Il est principalement utilisé comme adjuvant à l'anesthésie pour faciliter l'intubation trachéale et assurer la relaxation musculaire squelettique pendant les interventions chirurgicales et la ventilation mécanique . Le composé est constitué de deux molécules du neurotransmetteur acétylcholine liées par leurs groupes acétyle .

Mécanisme D'action

Target of Action

Succinylcholine chloride, a depolarizing skeletal muscle relaxant, primarily targets the motor endplate’s postsynaptic cholinergic receptors . These receptors play a crucial role in muscle contraction and relaxation.

Mode of Action

Succinylcholine chloride acts similarly to acetylcholine (ACh), a neurotransmitter that transmits signals in the nervous system. It binds to the cholinergic receptors of the motor endplate, inducing membrane depolarization . This depolarization leads to a state of accommodation in adjacent excitable muscle membranes, resulting in sustained flaccid skeletal muscle paralysis .

Biochemical Pathways

Succinylcholine chloride disrupts all cholinergic receptors of the parasympathetic and sympathetic nervous systems . This disruption affects the normal functioning of these systems, leading to muscle relaxation. The compound’s action is similar to that of acetylcholine, an endogenous neurotransmitter, but with a more prolonged effect .

Pharmacokinetics

Succinylcholine chloride has a rapid onset and offset. Its effects begin within 60 seconds of intravenous administration and last between four to six minutes . This makes it particularly useful in short medical procedures requiring brief periods of muscle relaxation. The compound is rapidly hydrolyzed by plasma pseudocholinesterase to inactive metabolites .

Result of Action

The primary result of succinylcholine chloride’s action is skeletal muscle paralysis . By inducing membrane depolarization and causing a state of accommodation in muscle membranes, it leads to sustained flaccid skeletal muscle paralysis . This paralysis facilitates tracheal intubation, surgical procedures, and mechanical ventilation .

Action Environment

The action of succinylcholine chloride can be influenced by various environmental factors. For instance, its efficacy and stability can be affected by the patient’s physiological state, such as their blood pH level, temperature, and electrolyte balance. Furthermore, genetic factors, such as the presence of atypical plasma cholinesterase, can also influence the drug’s action .

Applications De Recherche Scientifique

Chimie : Le chlorure de succinylcholine est utilisé comme étalon de référence dans diverses applications analytiques, notamment les analyses qualitatives et quantitatives .

Biologie et médecine : En médecine, le this compound est largement utilisé pour faciliter l'intubation endotrachéale rapide, en particulier en cas d'urgence. Il est également utilisé pour assurer la relaxation musculaire pendant les interventions chirurgicales et la ventilation mécanique . De plus, il est utilisé dans la thérapie électroconvulsive pour prévenir les spasmes musculaires .

Industrie : Le composé est utilisé dans le développement de capteurs électrochimiques pour la détection d'une intoxication au succinylcholine .

Mécanisme d'action

Le this compound fonctionne en se liant aux récepteurs nicotiniques post-synaptiques de l'acétylcholine au niveau de la jonction neuromusculaire. Cette liaison provoque une dépolarisation prolongée de la plaque motrice, conduisant à une paralysie musculaire . Le composé mime l'action de l'acétylcholine mais n'est pas rapidement dégradé, ce qui entraîne une dépolarisation soutenue et une relaxation musculaire subséquente .

Analyse Biochimique

Biochemical Properties

Succinylcholine chloride is a depolarizing skeletal muscle relaxant consisting of two molecules of the endogenous neurotransmitter acetylcholine (ACh) linked by their acetyl groups . It binds to cholinergic receptors of the motor endplate to induce membrane depolarization . This depolarization stimulates muscle contraction . The paralysis induced by succinylcholine has been described as “progressive”, first involving the muscles of the face and glottis, then the intercostals and diaphragm, then followed by other skeletal muscles .

Cellular Effects

Succinylcholine’s neuromuscular blockade takes effect within 60 seconds of intravenous administration and lasts between four to six minutes . It binds to cholinergic receptors of the motor endplate to induce membrane depolarization and, eventually, muscle paralysis . Succinylcholine has no direct action on smooth or cardiac muscle, nor does it appear to act on pre-synaptic or ganglionic acetylcholine receptors .

Molecular Mechanism

Succinylcholine functions by binding to the post-synaptic nicotinic acetylcholine receptors at the neuromuscular junction, causing a prolonged depolarization of the motor end-plate . This depolarization results in a flaccid muscle paralysis. The paralysis induced by succinylcholine is maintained for as long as an adequate concentration of succinylcholine remains at the receptor site .

Temporal Effects in Laboratory Settings

The onset of action of succinylcholine is rapid after intravenous injection (20–50 seconds), and the duration of the effect is usually 5–10 minutes in most species . Succinylcholine is rapidly hydrolyzed by pseudocholinesterases in the plasma and liver in most species, but substantial genetic differences exist .

Dosage Effects in Animal Models

It is known that succinylcholine’s neuromuscular blockade takes effect within 60 seconds of intravenous administration and lasts between four to six minutes . Overdosage with succinylcholine chloride may result in neuromuscular block beyond the time needed for surgery and anesthesia .

Metabolic Pathways

Succinylcholine is metabolized by pseudocholinesterase to succinylmonocholine and choline . This metabolism determines the duration of the neuromuscular block caused by succinylcholine .

Transport and Distribution

It is known that succinylcholine is a depolarizing skeletal muscle relaxant that binds to cholinergic receptors of the motor endplate to induce membrane depolarization .

Subcellular Localization

It acts at the neuromuscular junction, binding to cholinergic receptors of the motor endplate .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation du chlorure de succinylcholine implique plusieurs étapes. Une méthode consiste à faire réagir l'acide succinique avec le pentachlorure de phosphore pour former le chlorure de succinyle. Cette étape est suivie d'une estérification avec le chlorure de choline en présence de chlorure de calcium et d'éthanol . La réaction est généralement effectuée à des températures comprises entre 50 et 60 °C pendant environ une heure .

Méthodes de production industrielle : Dans les milieux industriels, la méthode de préparation consiste à ajouter de l'acide succinique, du dichloroéthane et du diméthylformamide (DMF) dans un récipient de réaction. Une solution de BTC (bis(trichlorométhyl)carbonate) dans le dichloroéthane est ajoutée goutte à goutte à des températures inférieures à 10 °C. Après l'ajout, la température est augmentée pour une réaction de reflux pendant 1 à 2 heures. Le chlorure de succinyle résultant est ensuite fait réagir avec le chlorure de choline à des températures élevées pour obtenir le this compound .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorure de succinylcholine subit diverses réactions chimiques, notamment l'hydrolyse et l'estérification. Il est hydrolysé par la pseudocholinesterase plasmatique pour former la succinylmonocholine et la choline .

Réactifs et conditions courantes :

Hydrolyse : Catalysée par la pseudocholinesterase plasmatique.

Estérification : Implique des réactifs comme l'acide succinique, le pentachlorure de phosphore et le chlorure de choline

Produits principaux :

Hydrolyse : Succinylmonocholine et choline.

Comparaison Avec Des Composés Similaires

Composés similaires :

Rocuronium : Un agent bloquant neuromusculaire non dépolarisant ayant une vitesse d'action similaire mais une durée d'action plus longue.

Vecuronium : Un autre agent non dépolarisant utilisé pour la relaxation musculaire pendant la chirurgie.

Propofol : Utilisé pour l'anesthésie mais ayant un mécanisme d'action différent.

Unicité : Le chlorure de succinylcholine est unique en raison de son apparition rapide et de sa courte durée d'action, ce qui le rend particulièrement utile pour les procédures médicales courtes nécessitant de brèves périodes de relaxation musculaire . Contrairement aux agents non dépolarisants, il provoque une dépolarisation initiale de la membrane musculaire, entraînant des fasciculations musculaires transitoires avant la paralysie .

Propriétés

IUPAC Name |

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O4.2ClH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEWQQVKRJEPAE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

306-40-1 (Parent) | |

| Record name | Succinylcholine chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023603 | |

| Record name | Succinylcholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71-27-2 | |

| Record name | Succinylcholine chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinylcholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suxamethonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINYLCHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9L0DDD30I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of succinylcholine chloride?

A2:

Molecular Formula: C14H30Cl2N2O4 [] * Molecular Weight: 361.31 g/mol []* Spectroscopic data:* Proton nuclear magnetic resonance (1H-NMR) spectroscopy can be used to identify and quantify succinylcholine chloride. A characteristic resonance signal appears at approximately 3.27 ppm [].

Q2: Can you elaborate on the material compatibility and stability of succinylcholine chloride, particularly under various storage conditions?

A2: Succinylcholine chloride is susceptible to hydrolysis. Studies have shown that it degrades in solution, with the rate of degradation influenced by factors like pH, temperature, and storage conditions.

- pH: Maximum stability is observed at a pH range of 3.75 to 4.50 [].

- Temperature: Degradation is significantly accelerated at higher temperatures. For example, a 10% loss in potency was observed after 5 months at 20-26°C compared to minimal hydrolysis after 23 months at 4-6°C [].

- Storage in Syringes: Succinylcholine chloride injection in polypropylene syringes remained stable for 45 days at 25°C with less than 10% potency loss and for 90 days at 4°C with less than 1% loss [].

- Light Exposure: Protecting solutions from light can slow down initial degradation [].

Q3: How does the stability of succinylcholine chloride in solution change over time?

A4: Studies have shown that the hydrolysis of succinylcholine chloride in solutions like 5% dextrose and normal saline follows apparent zero-order kinetics []. This means that the degradation rate is independent of the drug concentration, and a constant amount of the drug degrades over a specific period.

Q4: Are there any specific concerns regarding the stability of succinylcholine chloride injections packaged in disposable plastic syringes?

A5: While plastic syringes offer convenience, adsorption of succinylcholine chloride onto the syringe material is a potential concern []. This adsorption can lead to a reduction in the delivered dose, affecting the drug's efficacy. Further research is needed to fully understand the extent and impact of this adsorption and explore potential mitigation strategies.

Q5: Does the addition of hyaluronidase affect the action of succinylcholine chloride?

A6: Yes, adding hyaluronidase, an enzyme that breaks down hyaluronic acid in connective tissues, significantly reduces the latency period of succinylcholine chloride when administered intramuscularly. This effect is attributed to the enhanced absorption of the drug due to the breakdown of hyaluronic acid, which facilitates faster drug diffusion into the bloodstream [, ].

Q6: What analytical methods are used to characterize and quantify succinylcholine chloride?

A6: Several analytical methods are employed for characterizing and quantifying succinylcholine chloride:

- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for analyzing succinylcholine chloride. It allows for the separation and quantification of the drug and its degradation products [, , , , , ].

- Thin-Layer Chromatography (TLC): This technique, although less common than HPLC, offers a more sensitive approach for assessing succinylcholine chloride degradation [].

- Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: This spectroscopic method provides a specific and accurate way to quantify succinylcholine chloride in injections, utilizing the integral values of characteristic resonance signals for calculation [].

- Iodimetric Method: This method estimates the extent of succinylcholine chloride hydrolysis in injections [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681089.png)

![N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1681090.png)

![(2S)-N-[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]amino]-4-methylpentanamide](/img/structure/B1681095.png)

![2-[[5-cyclohexyl-3-hydroxy-4-[[3-(1H-imidazol-5-yl)-2-[[3-phenyl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]-N-(1,3-dihydroxy-2-methylpropan-2-yl)-3-methylpentanamide](/img/structure/B1681100.png)

![[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B1681101.png)

![(Z)-1-(benzo[d][1,3]dioxol-5-yl)-3-((2-bromophenyl)amino)prop-2-en-1-one](/img/structure/B1681103.png)

![(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B1681107.png)

![9H-Pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B1681109.png)